molecular formula C12H18BNO2 B597912 3-(1-Pyrrolidinoethyl)phenylboronic acid CAS No. 1256355-44-8

3-(1-Pyrrolidinoethyl)phenylboronic acid

Cat. No.: B597912
CAS No.: 1256355-44-8
M. Wt: 219.091
InChI Key: OSQBDXBDCHOEAV-UHFFFAOYSA-N
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Description

3-(1-Pyrrolidinoethyl)phenylboronic acid is a compound of significant interest in the biomedical sector. It is a versatile pharmaceutical intermediate used in the synthesis of various therapeutic agents. The compound has the molecular formula C12H18BNO2 and a molecular weight of 219.1 g/mol. It is known for its applications in investigational research aimed at ameliorating specific maladies.

Mechanism of Action

Target of Action

The primary targets of 3-(1-Pyrrolidinoethyl)phenylboronic acid are cis-diol containing molecules , such as nucleosides, catechols, saccharides, and glycoproteins . These targets play a crucial role in various biological processes, including cellular communication, energy metabolism, and immune response.

Mode of Action

This compound interacts with its targets through a reversible covalent reaction . Under high pH conditions, the compound can form a covalent complex with the cis-diol group. When the pH environment changes to be acidic, the complex dissociates into the original compound and the cis-diol . This pH-controllable capture/release feature gives the compound great feasibility to develop pH-responsive materials .

Biochemical Pathways

The compound’s interaction with cis-diol containing molecules affects various biochemical pathways. For instance, it can influence the pathways related to nucleoside metabolism and glycoprotein synthesis . The downstream effects of these pathway alterations can lead to changes in cellular functions and responses.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its targets. For example, its high binding affinity to adenosine and catechol can influence cellular energy metabolism and neurotransmission . Furthermore, its ability to form complexes with glycoproteins can affect cellular communication and immune responses .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment plays a crucial role in the compound’s mode of action . Additionally, factors such as temperature and the presence of other molecules can also affect its stability and effectiveness .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-(1-Pyrrolidinoethyl)phenylboronic acid are not fully understood. It is known that boronic acids, including this compound, can form reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .

Molecular Mechanism

The molecular mechanism of this compound is not well understood. It is known that boronic acids can form reversible complexes with polyols, including sugars . This could potentially influence the activity of enzymes, proteins, and other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Pyrrolidinoethyl)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate, sodium carbonate, or cesium carbonate

    Solvent: Toluene, ethanol, or a mixture of water and organic solvents

    Temperature: 80-100°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(1-Pyrrolidinoethyl)phenylboronic acid undergoes several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Reduction: The compound can be reduced to form boronates.

    Substitution: The boronic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated compounds in the presence of a base and a palladium catalyst.

Major Products

    Oxidation: Phenols

    Reduction: Boronates

    Substitution: Aryl or vinyl derivatives

Scientific Research Applications

3-(1-Pyrrolidinoethyl)phenylboronic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored as a pharmaceutical intermediate in the development of therapeutic agents.

    Industry: Utilized in the production of polymers and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid

Comparison

3-(1-Pyrrolidinoethyl)phenylboronic acid is unique due to the presence of the pyrrolidinoethyl group, which enhances its reactivity and specificity in biological systems compared to other boronic acids . This structural feature allows for more effective interactions with molecular targets and improved pharmacokinetic properties .

Properties

IUPAC Name

[3-(1-pyrrolidin-1-ylethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO2/c1-10(14-7-2-3-8-14)11-5-4-6-12(9-11)13(15)16/h4-6,9-10,15-16H,2-3,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQBDXBDCHOEAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(C)N2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672416
Record name {3-[1-(Pyrrolidin-1-yl)ethyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-44-8
Record name B-[3-[1-(1-Pyrrolidinyl)ethyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[1-(Pyrrolidin-1-yl)ethyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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